molecular formula C15H14N4O2S B2685788 N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448077-45-9

N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2685788
CAS No.: 1448077-45-9
M. Wt: 314.36
InChI Key: PPAOWAZRGUAAQK-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.36. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activities

Research on compounds structurally related to N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has shown promising antibacterial activities. For instance, novel analogs involving the benzo[d]thiazol nucleus were designed and synthesized, displaying significant antibacterial action against strains such as Staphylococcus aureus and Bacillus subtilis without cytotoxicity to mammalian cells, indicating the potential for developing new antibacterial agents (Palkar et al., 2017).

Synthesis of Heterocyclic Compounds

Compounds within this chemical class have also been used in the synthesis of various heterocyclic compounds. For example, reactions involving fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines and the development of novel benzodifuranyl, triazines, and oxadiazepines have been explored for their anti-inflammatory and analgesic properties, showcasing the versatility of these compounds in synthesizing new molecules with potential therapeutic applications (Eleev et al., 2015).

Anticancer and Cytotoxic Activities

Some derivatives have been investigated for their anticancer and cytotoxic activities. Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives, for instance, has revealed compounds with significant inhibitory effects on cancer cell lines, suggesting the potential for these molecules in cancer therapy (Abdellatif et al., 2014).

Antioxidant Properties

The exploration of N-substituted derivatives for antioxidant activities has demonstrated moderate to significant radical scavenging abilities. This indicates the potential application of these compounds in mitigating oxidative stress-related conditions (Ahmad et al., 2012).

Mechanism of Action

Target of Action

The primary targets of N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Similar compounds have been found to target enzymes like cyclooxygenase (cox) in the body .

Mode of Action

The exact mode of action of This compound Related compounds have been shown to inhibit the cox enzymes, which are needed to convert arachidonic acid into thromboxane and prostaglandins .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been found to affect the pathways involving the production of inflammatory mediators like prostaglandins .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-9-4-2-5-11-13(9)16-15(22-11)17-14(20)10-8-12-19(18-10)6-3-7-21-12/h2,4-5,8H,3,6-7H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAOWAZRGUAAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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